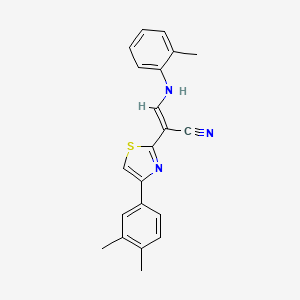
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the acrylonitrile family and is known to exhibit unique biochemical and physiological effects.
Scientific Research Applications
Acrylonitrile Production and Utilization
Acrylonitrile, a compound structurally related to the specified chemical, is extensively used in the production of polymers such as polyacrylamide. These polymers have diverse applications in soil conditioning, wastewater treatment, and as solid supports for protein separation via electrophoresis due to their ability to form complex structures and interactions (Friedman, 2003). The review by Friedman (2003) also highlights the necessity of understanding the formation and distribution of acrylonitrile in food and its role in human health, emphasizing the broad relevance of acrylonitrile beyond its industrial applications.
Antioxidant Activities of Chromone Compounds
Compounds containing the chromone skeleton, similar in complexity to the specified chemical, demonstrate significant antioxidant activities. These activities are crucial for protection against oxidative stress, a factor linked to numerous chronic diseases. A study by Kladna et al. (2014) on chromonyl-2,4-thiazolidinediones, and related compounds, evaluated their superoxide anion radical scavenging capacity, highlighting the potential of these compounds in mitigating oxidative damage (Kladna et al., 2014).
Optoelectronic Applications
The BODIPY platform, as discussed by Squeo and Pasini (2020), presents a versatile tool for developing organic light-emitting diodes (OLEDs) that span from green to near-infrared emissions. This review underscores the potential of BODIPY-based materials, which share structural complexity with the specified chemical, in advancing optoelectronic applications (Squeo & Pasini, 2020).
Synthesis of Fused Heterocycles
Petrov and Androsov (2013) review the synthetic potential of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles for the synthesis of various heterocyclic compounds. These compounds, by virtue of their complex structures similar to the specified chemical, serve as precursors in the synthesis of a wide range of heterocycles, demonstrating the chemical's relevance in pharmaceutical and material science research (Petrov & Androsov, 2013).
Challenges in Bio-Based Acrylonitrile Production
Grasselli and Trifiró (2016) discuss the challenges associated with producing acrylonitrile from biomass, a topic relevant to the environmental and sustainable aspects of chemical synthesis. The review suggests that while the synthesis of acrylonitrile (a related application area for the specified chemical) from biomass offers a greener alternative to traditional methods, significant technological advancements are required to make it viable (Grasselli & Trifiró, 2016).
properties
IUPAC Name |
(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-14-8-9-17(10-16(14)3)20-13-25-21(24-20)18(11-22)12-23-19-7-5-4-6-15(19)2/h4-10,12-13,23H,1-3H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHLNGIZHJJROY-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

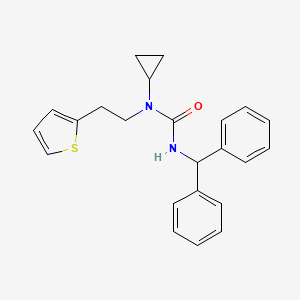
![2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2598520.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2598522.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B2598524.png)

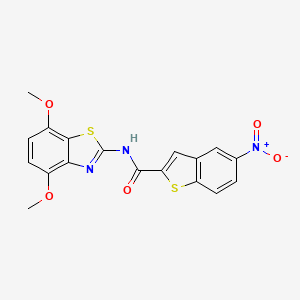
![5-((4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2598527.png)
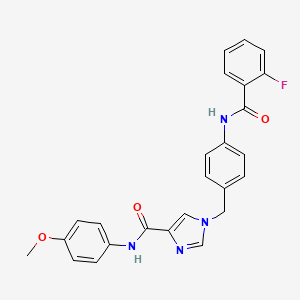
![2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2598533.png)

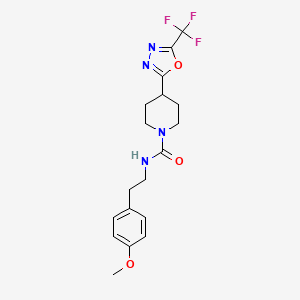
![3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B2598537.png)
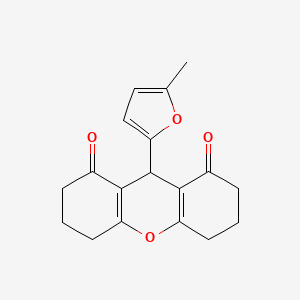
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid](/img/structure/B2598540.png)